molecular formula C19H18FNO5S2 B2997087 Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932354-60-4

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2997087
CAS No.: 932354-60-4
M. Wt: 423.47
InChI Key: XWCIDPCKDGUNGG-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

The synthesis of Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a halogenated aromatic compound.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with a sulfonamide derivative under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: :

Properties

IUPAC Name

ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S2/c1-3-25-14-10-6-5-9-13(14)21-28(23,24)18-16-12(20)8-7-11-15(16)27-17(18)19(22)26-4-2/h5-11,21H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCIDPCKDGUNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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